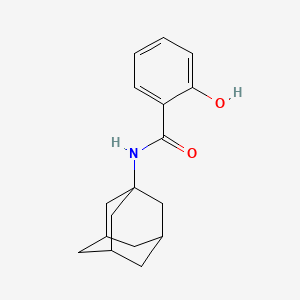

N-1-adamantyl-2-hydroxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

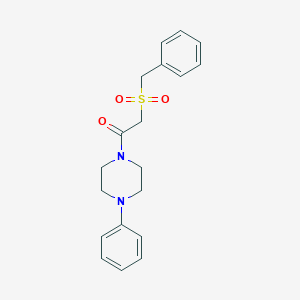

N-1-adamantyl-2-hydroxybenzamide (AHBA) is a chemical compound with the molecular formula C17H21NO2 . It has a molecular weight of 271.36 .

Synthesis Analysis

The synthesis of this compound and similar compounds often involves the use of unsaturated adamantane derivatives . These compounds are highly reactive, making them useful as starting materials for the synthesis of various functional adamantane derivatives .Molecular Structure Analysis

The molecular structure of this compound consists of an adamantyl group (a type of polycyclic cage molecule) attached to a hydroxybenzamide group . The InChI code for this compound is 1S/C17H21NO2/c19-15-4-2-1-3-14 (15)16 (20)18-17-8-11-5-12 (9-17)7-13 (6-11)10-17/h1-4,11-13,19H,5-10H2, (H,18,20)/t11-,12+,13-,17- .Aplicaciones Científicas De Investigación

Organic Chemistry Reactions

The reaction of adamantane under atmospheric nitric oxide conditions in the presence of N-hydroxyphthalimide (NHPI) catalyzes the formation of 1-N-adamantylbenzamide, demonstrating the versatility of adamantane derivatives in organic synthesis (Sakaguchi, Eikawa, & Ishii, 1997).

Melanogenesis Inhibition

Adamantyl N-benzylbenzamide derivatives, including molecules structurally similar to N-1-adamantyl-2-hydroxybenzamide, have been investigated for their ability to inhibit melanogenesis. These compounds show promising results as depigmentation agents by inhibiting tyrosinase activity, a key enzyme in melanin production. This suggests their potential use in treating hyperpigmentation disorders (Baek et al., 2012).

Antiarrhythmic Activities

Novel 2-aminoadamantane derivatives, including N-[2-(adamant-2-yl)-aminocarbonylmethyl]-N′-(dialkylamino) alkylnitrobenzamides, have been synthesized and evaluated for their antiarrhythmic properties. These compounds exhibit significant antifibrillatory effects, indicating their potential as lead drugs for developing new antiarrhythmic medications (Avdyunina et al., 2019).

Advanced Material Science

Nanodiamonds have been modified with hyperbranched polymers based on supramolecular chemistry involving adamantane derivatives. These modified nanodiamonds exhibit high water dispersibility, low toxicity, and controlled drug-release behavior, highlighting their potential for drug delivery applications (Huang et al., 2018).

Propiedades

IUPAC Name |

N-(1-adamantyl)-2-hydroxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c19-15-4-2-1-3-14(15)16(20)18-17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13,19H,5-10H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZBXMYCYJNPYBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=CC=C4O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine](/img/structure/B2723257.png)

![N-(2,5-dimethylphenyl)-2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2723260.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2723261.png)

![2-Chloro-1-[3-(3,5-dimethoxyphenyl)-3-fluoropyrrolidin-1-yl]ethanone](/img/structure/B2723263.png)

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2723264.png)

![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(5-chloro-2-methoxyphenyl)triazol-4-amine](/img/structure/B2723272.png)